Silane, [(2,5-dimethoxyphenyl)methoxy](1,1-dimethylethyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2,5-dimethoxyphenyl)methoxydimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 2,5-dimethoxyphenylmethoxy group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,5-dimethoxyphenyl)methoxydimethyl- typically involves the reaction of 2,5-dimethoxybenzyl alcohol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2,5-Dimethoxybenzyl alcohol+tert-Butylchlorodimethylsilane→Silane, (2,5-dimethoxyphenyl)methoxydimethyl-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Silane, (2,5-dimethoxyphenyl)methoxydimethyl- undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The silane group can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the silane group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of silicon-containing compounds.
Scientific Research Applications
Silane, (2,5-dimethoxyphenyl)methoxydimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (2,5-dimethoxyphenyl)methoxydimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
Similar Compounds
- Dimethoxymethylphenylsilane
- Methylphenyldimethoxysilane
- Dimethoxyphenylmethylsilane
Uniqueness
Silane, (2,5-dimethoxyphenyl)methoxydimethyl- is unique due to the presence of the 2,5-dimethoxyphenylmethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.
Properties
CAS No. |
161435-89-8 |
---|---|
Molecular Formula |
C15H26O3Si |
Molecular Weight |
282.45 g/mol |
IUPAC Name |
tert-butyl-[(2,5-dimethoxyphenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H26O3Si/c1-15(2,3)19(6,7)18-11-12-10-13(16-4)8-9-14(12)17-5/h8-10H,11H2,1-7H3 |
InChI Key |
QRRNIYRKYJUOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.